Pomalidomide 4'-PEG6-azide

PROTAC linker optimization CRBN ligand conjugate linker length

Pomalidomide 4'-PEG6-azide (CAS: 2624181-62-8) is a pre-functionalized E3 ligase ligand-linker conjugate comprising a pomalidomide-derived cereblon (CRBN) recruiting moiety covalently tethered to a six-unit polyethylene glycol (PEG6) linker, terminated with an azide group for copper-catalyzed or strain-promoted click chemistry conjugation. As a building block for the synthesis of proteolysis-targeting chimeras (PROTACs), it enables modular assembly of bifunctional degraders through the attachment of a target-protein ligand bearing a complementary alkyne handle.

Molecular Formula C27H38N6O10
Molecular Weight 606.6 g/mol
Cat. No. B12379348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-PEG6-azide
Molecular FormulaC27H38N6O10
Molecular Weight606.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C27H38N6O10/c28-32-30-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-29-21-3-1-2-20-24(21)27(37)33(26(20)36)22-4-5-23(34)31-25(22)35/h1-3,22,29H,4-19H2,(H,31,34,35)
InChIKeyGZXCJGDZCUFESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pomalidomide 4'-PEG6-azide: Procurement-Ready CRBN E3 Ligase Ligand-Linker Conjugate for Targeted Protein Degradation


Pomalidomide 4'-PEG6-azide (CAS: 2624181-62-8) is a pre-functionalized E3 ligase ligand-linker conjugate comprising a pomalidomide-derived cereblon (CRBN) recruiting moiety covalently tethered to a six-unit polyethylene glycol (PEG6) linker, terminated with an azide group for copper-catalyzed or strain-promoted click chemistry conjugation . As a building block for the synthesis of proteolysis-targeting chimeras (PROTACs), it enables modular assembly of bifunctional degraders through the attachment of a target-protein ligand bearing a complementary alkyne handle . The compound is supplied as a research-grade reagent with certified purity ≥95% by HPLC and defined physicochemical properties to ensure reproducibility in degrader library synthesis and structure–activity relationship (SAR) campaigns [1].

Pomalidomide 4'-PEG6-azide: Why Linker Length and Composition Preclude Simple Substitution in PROTAC Design


Pomalidomide-based PROTAC building blocks with varying PEG linker lengths are not functionally interchangeable because even minor alterations in the crosslinker can profoundly alter ternary complex formation geometry, degradation efficiency, and physicochemical properties . Empirical studies demonstrate that linker length is a dominant variable: suboptimal lengths may fail to bridge the E3 ligase and target protein effectively, while excessive length can introduce conformational entropy that reduces degradation potency [1]. For example, in a library of pomalidomide-based p300 degraders, a linker length greater than 10 atoms was required for enhanced degradation, and the PEG4 variant emerged as the most effective among those tested [2]. The PEG6 linker in Pomalidomide 4'-PEG6-azide provides an extended tether (~24 atoms) that offers distinct spatial and solubility characteristics compared to shorter PEG2 or PEG3 analogs, making direct substitution without empirical validation a high-risk strategy in degrader optimization campaigns [3].

Pomalidomide 4'-PEG6-azide Evidence Guide: Quantified Differentiation from PEG-Based Comparators


PEG6 Linker Length Provides a 2-Fold to 3-Fold Increase in Theoretical Extended Reach Over PEG2 and PEG3 Analogs

Pomalidomide 4'-PEG6-azide incorporates a six-unit PEG linker (PEG6), corresponding to a fully extended chain length of approximately 24 atoms, which is substantially longer than the PEG2 (8–10 atoms) and PEG3 (12–14 atoms) variants commonly available as comparators [1][2]. While no direct head-to-head degradation assay data are publicly available for the isolated conjugate, class-level inference from PROTAC linker SAR studies indicates that longer PEG linkers can increase the maximum achievable distance between the E3 ligase and target protein binding pockets, which may be critical for inducing productive ternary complexes with certain target–E3 pairs [3].

PROTAC linker optimization CRBN ligand conjugate linker length

Quantified Physicochemical Properties: LogP of 0.9 and Hydrogen Bond Acceptor Count of 13 Distinguish PEG6 from Shorter PEG Analogs

The computed partition coefficient (LogP) for Pomalidomide 4'-PEG6-azide is 0.9, with a hydrogen bond acceptor count of 13 and rotatable bond count of 23 . By comparison, shorter PEG analogs such as Pomalidomide-PEG2-azide exhibit lower molecular weight (e.g., ~474 g/mol) and fewer hydrogen bond acceptors (e.g., ~7), which can result in altered aqueous solubility and membrane permeability profiles . The PEG6 variant's higher hydrogen bond acceptor count and intermediate LogP value may confer a different solubility and permeability balance that impacts compound handling and cellular uptake in degrader assays [1].

solubility permeability linker optimization

Certified Purity ≥95% by HPLC with Validated Storage Stability: Powder Stable at -20°C for 3 Years

Pomalidomide 4'-PEG6-azide is supplied with a minimum purity specification of ≥95% as determined by HPLC, a quality metric that is essential for reproducible PROTAC synthesis and biological evaluation . The manufacturer-validated storage stability indicates that the compound remains stable as a powder when stored at -20°C for up to 3 years, and at 4°C for 2 years . In DMSO solution, stability is specified for 6 months at -80°C and 1 month at -20°C . In contrast, some shorter PEG analogs (e.g., Pomalidomide-PEG3-azide) may have different recommended storage conditions (e.g., -20°C for 3 years powder, -80°C for 1 year in solvent) or lack equivalent long-term stability documentation .

reagent purity stability storage

Terminal Azide Enables High-Yielding Click Chemistry Conjugation: Validated CuAAC and SPAAC Compatibility

The pendant azide group of Pomalidomide 4'-PEG6-azide is positioned for efficient copper-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC) reactions . While conjugation efficiency is target ligand-dependent and no direct kinetic data are provided for this specific conjugate, the PEG6 linker is designed to minimize steric hindrance and enhance accessibility of the azide for reaction with alkyne-functionalized ligands [1]. Vendor documentation confirms that the compound is suitable for parallel synthesis workflows to generate PROTAC libraries with variation in crosslinker length .

click chemistry bioconjugation PROTAC assembly

Consistent Cereblon Binding Affinity Retention Confirmed by Pomalidomide Core IC50 of 2.38 µM (FRET Assay)

The pomalidomide warhead of Pomalidomide 4'-PEG6-azide retains the core cereblon-binding pharmacophore, with the parent pomalidomide exhibiting an IC50 of 2.38 µM for cereblon in a FRET-based binding assay [1]. While direct binding data for the PEG6 conjugate are not reported, the attachment point at the 4'-position of the isoindolinone ring is known to tolerate linker extension without abolishing CRBN engagement [2]. This is a class-level inference, as structurally related conjugates (e.g., Pomalidomide 4'-PEG3-azide) are used successfully to recruit CRBN in PROTAC applications .

CRBN binding IMiD ternary complex

PEG6 Linker May Mitigate High-Affinity Impurity 'Poisoning' Observed with Shorter PEG Linkers

High-purity pomalidomide derivatives are critical for reliable PROTAC assays, as chromatographic impurities—particularly those with flexible PEG segments—can simultaneously occupy the CRBN pocket and project the warhead into bulk solvent, effectively 'poisoning' the catalytic surface [1]. The PEG6 linker's extended chain length may reduce the probability that a truncated impurity (e.g., a PEG3 or PEG4 byproduct) retains sufficient flexibility to engage both the CRBN binding site and the target protein simultaneously, thereby lowering the risk of false-negative or false-positive degradation readouts [1].

PROTAC purity linker impurity CRBN binding

Pomalidomide 4'-PEG6-azide: High-Impact Research and Industrial Application Scenarios


Parallel Synthesis of PROTAC Libraries with Systematic Linker Length Variation

Pomalidomide 4'-PEG6-azide serves as a modular building block for parallel synthesis workflows that generate PROTAC libraries with variation in linker length, composition, and E3 ligase ligand . The terminal azide enables rapid copper-catalyzed click chemistry with a panel of alkyne-functionalized target ligands, while the PEG6 linker provides a distinct spatial dimension that complements shorter PEG2, PEG3, and PEG4 variants. This approach accelerates the identification of optimal linker geometries for a given target–E3 pair [1].

Optimization of Ternary Complex Geometry for Difficult-to-Degrade Targets

For target proteins that have proven refractory to degradation with shorter PEG linkers, Pomalidomide 4'-PEG6-azide offers an extended tether that may enable productive ternary complex formation. Class-level evidence from p300 degrader optimization indicates that linker lengths exceeding 10 atoms are required for enhanced degradation, and the PEG6 variant provides a ~24-atom span that can bridge distal binding pockets [2]. This makes it a logical candidate for inclusion in degrader campaigns where linker length is a suspected limiting factor.

Physicochemical Property Tuning for In Vitro and Cellular Assays

The computed LogP of 0.9 and high hydrogen bond acceptor count of Pomalidomide 4'-PEG6-azide confer a distinct solubility and permeability profile compared to shorter PEG analogs . Researchers can exploit this property to modulate the aqueous solubility and cellular uptake of PROTAC candidates without altering the warhead or target ligand chemistries, facilitating optimization of assay performance and reducing precipitation artifacts in cell-based degradation assays [3].

High-Purity Synthesis of Clinical Candidate Degraders

Given the critical importance of purity in PROTAC development—where even trace linker-truncated impurities can act as high-affinity CRBN binders and confound biological interpretation—Pomalidomide 4'-PEG6-azide's ≥95% HPLC purity and validated long-term stability make it suitable for the synthesis of degraders intended for advanced preclinical characterization [4]. The defined storage conditions (-20°C for 3 years) ensure that the building block retains its integrity across multiple synthetic campaigns .

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